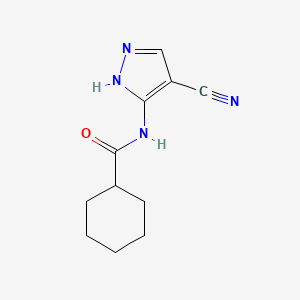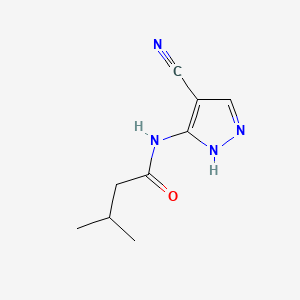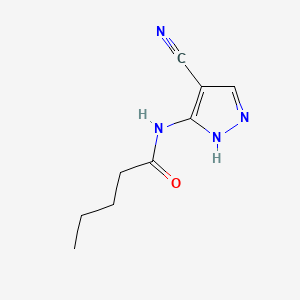![molecular formula C13H17N5O5 B1177424 4-Amino-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide CAS No. 139209-26-0](/img/no-structure.png)
4-Amino-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Amino-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide” is a type of pyrimido[4,5-d]pyrimidine analog . Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of these compounds involves various methods and the reactivities of the substituents linked to the ring carbon and nitrogen atoms . For instance, the respective pyrimido[4,5-d]pyrimidine was obtained in a 38% yield under diazotization conditions of the analogs with sodium nitrite in acetic acid through the cleavage of the N-N bond .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of two fused pyrimidine rings. Each ring contains two nitrogen atoms, and there may be a single nitrogen atom at the ring junction .Chemical Reactions Analysis
The chemical reactions of these compounds are influenced by the reactivities of the substituents linked to the ring carbon and nitrogen atoms . The compounds have been applied on a large scale in the medical and pharmaceutical fields .Mechanism of Action
Future Directions
The future directions in the research of these compounds involve improving the synthetic methods and establishing the biological characteristics of this class of compounds . This will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .
properties
CAS RN |
139209-26-0 |
|---|---|
Product Name |
4-Amino-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide |
Molecular Formula |
C13H17N5O5 |
Molecular Weight |
0 |
synonyms |
4-Amino-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





